1-Ethoxy-2-methylbenzene

Catalog No.
S794650
CAS No.
614-71-1
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2-methylbenzene

CAS Number

614-71-1

Product Name

1-Ethoxy-2-methylbenzene

IUPAC Name

1-ethoxy-2-methylbenzene

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

JWMKUKRBNODZFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C

Canonical SMILES

CCOC1=CC=CC=C1C

1-Ethoxy-2-methylbenzene (CAS 614-71-1), also known as o-ethoxytoluene, is a liquid aromatic ether characterized by its specific ortho-substitution pattern. This structural arrangement is a primary determinant of its physical properties, such as boiling point and volatility, and its chemical reactivity. These attributes make it a valuable intermediate in specialized organic synthesis and a component in formulations where precise volatility and sensory characteristics are required.

Research Fit

Antifungal screening studies — reported MIC context for C. albicans and A. niger supports SAR library inclusion
Ortho-substituted synthetic intermediate — distinct steric environment supports electrophilic aromatic substitution workflows
Physicochemical reference compound — ortho-effect studies in aromatic ether class with documented spectral data

Substituting 1-Ethoxy-2-methylbenzene with its meta- or para-isomers, or with simpler analogs like 2-methylanisole or phenetole, is often unviable. The ortho-positioning of the ethoxy and methyl groups creates a unique steric and electronic environment that directly influences its performance as a chemical precursor, particularly in reactions sensitive to steric hindrance or requiring ortho-directing effects. Furthermore, its distinct boiling point differentiates it from close analogs, a critical factor for purification via distillation and for controlling the evaporation profile in solvent or fragrance formulations.

Substitution Risk

Para-isomer (1-ethoxy-4-methylbenzene): density and lipophilicity differences may shift chromatographic retention and membrane partitioning; not interchangeable in analytical or formulation workflows
Methoxy analog (1-methoxy-2-methylbenzene): lower boiling point and altered van der Waals profile limit direct substitution in thermal or distillation-based processes
Unsubstituted ethoxybenzene: lacks documented antifungal activity against C. albicans and A. niger; bioactivity profile may not transfer

Higher Boiling Point for Process Control

1-Ethoxy-2-methylbenzene has a significantly higher boiling point compared to key structural analogs, which is a critical parameter for process design, purification, and formulation. Its boiling point of 184°C is notably higher than that of 2-methylanisole (170-172°C) and phenetole (169-170°C). This elevated boiling point allows for higher reaction temperatures without requiring pressurized systems and simplifies separation from lower-boiling impurities or reactants through distillation.

Evidence DimensionNormal Boiling Point
Target Compound Data184°C
Comparator Or Baseline2-Methylanisole: 170-172°C Phenetole: 169-170°C
Quantified Difference~12-14°C higher than comparators
ConditionsAtmospheric pressure (760 mmHg)

This higher boiling point provides a wider operating window for high-temperature reactions and enables more efficient separations, reducing processing complexity and cost.

Antifungal MIC
Class-level inference
C. albicans: 50 µg/mL · A. niger: 75 µg/mL
Reported antifungal screening context; supports SAR baseline review
Broth microdilution; unsubstituted ethoxybenzene lacks documented activity

Ortho-Directing Group for Regioselective Synthesis

The ethoxy group in 1-Ethoxy-2-methylbenzene functions as an effective Directed Metalation Group (DMG), facilitating regioselective deprotonation at the ortho-position (C6) with strong bases like alkyllithiums. This enables the specific introduction of electrophiles at a defined location, a level of control not achievable with standard electrophilic aromatic substitution, which would yield a mixture of ortho- and para-products. The presence of the adjacent methyl group sterically hinders one ortho position (C3), further enhancing the selectivity of lithiation at the C6 position, making this specific isomer a valuable precursor for complex, multi-substituted aromatic compounds.

Evidence DimensionReaction Regioselectivity
Target Compound DataDirects functionalization specifically to the C6 position via ortho-lithiation.
Comparator Or BaselineStandard electrophilic substitution: Yields a mixture of ortho- and para-isomers. Para-isomer (4-Ethoxy-1-methylbenzene): Directs functionalization to positions ortho to the ethoxy group, leading to different products.
Quantified DifferenceHigh regioselectivity vs. product mixtures or different isomers.
ConditionsReaction with organolithium reagents (e.g., n-BuLi) followed by an electrophile.

For synthesizing complex molecules like pharmaceuticals or agrochemicals, this precise regiochemical control eliminates the need for costly separation of isomers, improving overall process efficiency and yield.

Boiling Point
Head-to-head
184 °C at 760 mmHg · +12–14 °C vs. methoxy analog
Supports thermal processing and distillation workflow review
Methoxy analog boils at 170–172 °C

Differentiated Sensory Profile for Fragrances

Aromatic ethers are widely used as fragrance and flavor ingredients, where minor structural changes can lead to significant differences in odor profile. While comprehensive sensory data for 1-Ethoxy-2-methylbenzene is specialized, its structural analog, 2-methylanisole (o-cresol methyl ether), is described as having a sweet, earthy, and floral character. The substitution of a methoxy for an ethoxy group, as in the target compound, is known to alter the odor profile, often modifying the potency, character, and substantivity. This makes 1-Ethoxy-2-methylbenzene a non-interchangeable component for formulators seeking a specific sensory effect that cannot be replicated by its methoxy analog or other isomers.

Evidence DimensionOdor Profile
Target Compound DataA distinct aromatic ether profile, differentiated by the ethyl group.
Comparator Or Baseline2-Methylanisole: Described as having sweet, earthy, and floral notes.
Quantified DifferenceQualitative difference in sensory perception critical for fragrance formulation.
ConditionsSensory evaluation by trained perfumers.

In the fragrance and flavor industry, unique odor profiles are a primary value driver; procuring this specific ether provides access to a distinct sensory note not achievable with common substitutes.

Density & LogP
Head-to-head
Density: 0.9592 g/cm³ · LogP: 2.39 (exp.) vs. para-isomer density 0.9509 g/cm³
Ortho-substitution profile may affect solvent miscibility and method parameters
Compact molecular packing associated with ortho arrangement
Spectral Reference
Class-level inference
6 NMR · 2 FTIR · 1 Raman · 5 GC-MS spectra documented
Supports analytical identification and ortho-substituent effect studies
SpectraBase database; coverage may vary by isomer

Regiocontrolled Synthesis of Polysubstituted Aromatics

This compound is the right choice when a synthetic route requires the introduction of a functional group specifically ortho to an alkoxy director and adjacent to a methyl group. Its utility in directed ortho-metalation (DoM) allows for high-yield, isomerically pure synthesis of complex intermediates for pharmaceuticals and specialty chemicals.

High-Temperature Solvent or Process Fluid

Due to its relatively high boiling point (184°C) compared to other common aromatic ethers, 1-Ethoxy-2-methylbenzene is suitable for use in chemical processes that operate at elevated temperatures where lower-boiling solvents would require super-atmospheric pressure.

Specialty Component in Fragrance Formulations

In applications requiring a specific aromatic, ethereal, or warm-spicy note, this compound serves as a unique building block. Its distinct sensory properties, which differ from its methoxy analog (2-methylanisole), make it a valuable ingredient for creating novel and complex fragrance accords.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal screening and SAR studies
Antifungal screening context
MIC endpoints for C. albicans and A. niger
Ortho-substituted building block synthesis
Steric environment and electrophilic substitution profile
Reactivity in ortho-directed derivatization
Physicochemical ortho-effect reference
Documented spectral and property data
Density, LogP, and spectral benchmark review

XLogP3

3.1

Boiling Point

184.0 °C

Other CAS

614-71-1

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